4-Bromo-6-fluoroquinolin-2-amine
Overview
Description
4-Bromo-6-fluoroquinolin-2-amine is a heterocyclic aromatic amine with the molecular formula C9H6BrFN2. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and materials science. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoroquinolin-2-amine typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of an appropriate aniline derivative with a fluorinated acetoacetate under acidic conditions to form a quinoline intermediate.
Halogenation: The intermediate is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoroquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.
Cross-Coupling: Palladium catalysts and organoboron reagents are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted quinolines.
Cross-Coupling: Formation of biaryl compounds.
Oxidation/Reduction: Formation of quinoline N-oxides or reduced amines.
Scientific Research Applications
4-Bromo-6-fluoroquinolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: Used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoroquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromoquinoline
- 6-Fluoroquinoline
- 2-Aminoquinoline
- 4-Chloro-6-fluoroquinoline
Comparison
4-Bromo-6-fluoroquinolin-2-amine is unique due to the simultaneous presence of bromine and fluorine atoms, which enhances its reactivity and biological activity compared to its analogs. For instance, 4-Bromoquinoline lacks the fluorine atom, making it less reactive in certain substitution reactions. Similarly, 6-Fluoroquinoline lacks the bromine atom, affecting its ability to participate in cross-coupling reactions.
Properties
IUPAC Name |
4-bromo-6-fluoroquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-4-9(12)13-8-2-1-5(11)3-6(7)8/h1-4H,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWIIAVFFXJOEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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